molecular formula C15H28O3 B583260 Bullatantriol CAS No. 99933-32-1

Bullatantriol

Cat. No. B583260
CAS RN: 99933-32-1
M. Wt: 256.386
InChI Key: JQHTXZNYHSCIFE-FPVZYODXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bullatantriol is a sesquiterpenoid . It is a compound with immense potential in scientific research.


Molecular Structure Analysis

Bullatantriol has a molecular formula of C15H28O3 and an average mass of 256.381 Da . The exact molecular structure is not clearly mentioned in the available resources.

Scientific Research Applications

  • Structural and Chiroptical Investigation : Kutschabsky, Sandoval, and Ripperger (1985) established the constitution and relative configuration of Bullatantriol through X-ray analysis and chiroptical investigation of its 7-ketone derivative (Kutschabsky, Sandoval, & Ripperger, 1985).

  • Quantum Chemistry Study : Jing (2001) investigated Bullatantriol's equilibrium geometries, vibrational frequencies, bonding energies, and total energies, finding that 1β,4β,7α-trihydroxyeudesmane is more stable than Bullatantriol (Jing, 2001).

  • Chemical Constituents of Schisandra plena : Li et al. (2005) isolated a new sesquiterpenoid, plenoxide, and noted the need for revision of chemical shifts in compounds similar to Bullatantriol based on detailed 2D NMR data analysis (Li et al., 2005).

  • Study on Chimonanthus praecox Constituents : Wang et al. (2011) isolated sesquiterpenoids from Chimonanthus praecox, including Bullatantriol, and evaluated their cytotoxicity against human cancer cell lines (Wang et al., 2011).

  • Isolation from Homalomena Aromatica : Sung et al. (1992) isolated Bullatantriol from the roots of Homalomena aromatica, elucidating its structure through spectroscopic investigations (Sung et al., 1992).

  • Effect on Osteoblast Proliferation and Differentiation : Hu et al. (2008) investigated sesquiterpenoids from Homalomena occulta, including Bullatantriol, for their effect on stimulating osteoblast proliferation, differentiation, and mineralization in vitro (Hu et al., 2008).

  • Potential Antitumor and Pesticidal Activity : Ahammadsahib et al. (1993) studied Bullatacin, an analogue of Bullatantriol, showing its potential as an antitumor agent and insecticide due to its strong inhibition of mitochondrial electron transport (Ahammadsahib et al., 1993).

  • Cytotoxic Effects Against Cancer Cells : Oberlies et al. (1997) demonstrated the cytotoxic effects of Bullatacin, related to Bullatantriol, in multidrug-resistant human mammary adenocarcinoma cells (Oberlies et al., 1997).

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHTXZNYHSCIFE-FPVZYODXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244351
Record name (+)-Bullatantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bullatantriol

CAS RN

99933-32-1
Record name (+)-Bullatantriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Bullatantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
79
Citations
L Kutschabsky, D Sandoval, H Ripperger - Phytochemistry, 1985 - Elsevier
… ‘HNMR and mass spectroscopy (see Experimental) indicated that bullatantriol has a sesquiterpenoid structure containing the following groups: … To elucidate the absolute …
Number of citations: 18 www.sciencedirect.com
RT Li, AH Zhao, YH Sheng, Z Na, HD Sun - 2005 - Taylor & Francis
… Moreover, on the basis of the extensive 2D NMR spectroscopic data, we conclude that the chemical shifts of the previously reported structures similar to bullatantriol (2) need revision. …
Number of citations: 20 www.tandfonline.com
YF Wang, XY Wang, GF Lai, CH Lu… - Chemistry & …, 2007 - Wiley Online Library
… The 1H- and 13C-NMR data of 3 were similar to those of bullatantriol (8), except that 3 contained a further oxygenated methine (δ(H) 3.80–3.84; δ(C) 69.2). In the 1H,1HCOSY spectrum, …
Number of citations: 35 onlinelibrary.wiley.com
WX Wang, L Cao, J Xiong, G Xia, JF Hu - Phytochemistry Letters, 2011 - Elsevier
… Based on its spectroscopic data, the new structure of compound 1, an oppositane-type sesquiterpenoid, was elucidated to be the C-4 epimer of bullatantriol (2). All isolated compounds …
Number of citations: 45 www.sciencedirect.com
YM Hu, C Liu, KW Cheng, HHY Sung, LD Williams… - Phytochemistry, 2008 - Elsevier
Chemical investigation of rhizomes of Homalomena occulta (Lours) resulted in isolation and identification of two sesquiterpenoids (6,7), and one daucane ester 8, together with five …
Number of citations: 59 www.sciencedirect.com
Z Wang, X Dong, HH Zheng, H Zhang, X Deng… - Tetrahedron letters, 2019 - Elsevier
Two unique isonardosinane-type sesquiterpenoids, isonardosinonetriols A and B, together with six known sesquiterpenoids teucladiol, bullatantriol, (−)-globulol, (+)-maaliol, …
Number of citations: 2 www.sciencedirect.com
LTK Nguyen, HNT Hoang, TVA Tran… - Natural Product …, 2022 - Taylor & Francis
Two new sesquiterpenoids, homalolides C − D (1‒2), were co-isolated from the rhizomes of Homalomena pendula (Blume) Bakh.f collected in Vietnam with five known ones, …
Number of citations: 5 www.tandfonline.com
TV Pham, HPT Ngo… - Natural Product …, 2022 - journals.sagepub.com
This study analyzed the chemical composition and anti-osteoporosis activity of the n-hexane extract of Homalomena gigantea rhizome. Sixty compounds, representing 92.0% of the …
Number of citations: 3 journals.sagepub.com
L Cai, M Zhang, J He, T Lin - 2022 - acgpubs.org
… The known compounds were identified to be bullatantriol (2), aculeatin (3), 6-(3-ethoxy-2-hydroxy-3-methylbutyl)-5, 7-dimethoxy-2H-1-benzopyran-2-one (4), trans-Np-…
Number of citations: 6 www.acgpubs.org
TV Sung, B Steffan, W Steglich, G Klebe, G Adam - Phytochemistry, 1992 - Elsevier
… aromatica three new sesquiterpene alcohols, 1β,4β,7α-trihydroxyeudesmane, homalomenol A, and homalomenol B were isolated together with oplopanone, oplodiol and bullatantriol. …
Number of citations: 80 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.